Cas no 728-21-2 (2,1-Benzisoxazole,5-bromo-3-(4-methoxyphenyl)-)
728-21-2 structure
Product Name:2,1-Benzisoxazole,5-bromo-3-(4-methoxyphenyl)-
Numero CAS:728-21-2
MF:C14H10BrNO2
MW:304.138702869415
CID:570305
PubChem ID:347766
Update Time:2025-04-19
2,1-Benzisoxazole,5-bromo-3-(4-methoxyphenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,1-Benzisoxazole,5-bromo-3-(4-methoxyphenyl)-
- 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
- 5-bromo-3-(4-methoxyphenyl)-2,1-benzoxazole
- 3-(4'-methoxyphenyl)-5-bromo-2,1-benzisoxazole
- 3-< 4'-Methoxy-phenyl> -5-brom-anthranil
- 3-p-methoxyphenyl-5-bromo-2,1-benzisoxazole
- 5-bromo-3-(4-methoxy-phenyl)-benzo[c]isoxazole
- AG-G-87055
- Ambcb6417737
- CTK5D6876
- Maybridge3_006301
- NSC406614
- SureCN8589245
- 5-bromo-3-(4-methoxyphenyl)anthranil
- 4-(5-Bromo-2,1-benzisoxazol-3-yl)phenyl methyl ether
- cid_347766
- HMS2563A05
- SMR000269091
- NSC 406614
- 3-(p-methoxyphenyl)-5-bromo-2,1-benzisoxazole
- 5-Bromo-3-(4-methoxyphenyl)benzo[c]isoxazole
- 5-bromanyl-3-(4-methoxyphenyl)-2,1-benzoxazole
- MLS000681296
- CHEMBL1486670
- HMS1448O09
- NCGC00245629-01
- 2,1-Benzisoxazole, 5-bromo-3-(4-methoxyphenyl)-
- EDQ2KGY7K8
- DTXSID80223119
- SCHEMBL8589245
- 728-21-2
- LIEUUAXXKPVLMY-UHFFFAOYSA-N
- NSC-406614
- IDI1_017688
- BDBM51111
- CCG-247488
- UNII-EDQ2KGY7K8
-
- Inchi: 1S/C14H10BrNO2/c1-17-11-5-2-9(3-6-11)14-12-8-10(15)4-7-13(12)16-18-14/h2-8H,1H3
- Chiave InChI: LIEUUAXXKPVLMY-UHFFFAOYSA-N
- Sorrisi: BrC1C=CC2C(C=1)=C(C1C=CC(=CC=1)OC)ON=2
Proprietà calcolate
- Massa esatta: 302.9895
- Massa monoisotopica: 302.989
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 281
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 35.3Ų
Proprietà sperimentali
- Densità: 1.483
- Punto di ebollizione: 446.2°C at 760 mmHg
- Punto di infiammabilità: 223.7°C
- Indice di rifrazione: 1.635
- PSA: 35.26
2,1-Benzisoxazole,5-bromo-3-(4-methoxyphenyl)- Letteratura correlata
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
728-21-2 (2,1-Benzisoxazole,5-bromo-3-(4-methoxyphenyl)-) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso